molecular formula C15H13N3O B5814603 N-1H-benzimidazol-2-yl-3-methylbenzamide

N-1H-benzimidazol-2-yl-3-methylbenzamide

Cat. No. B5814603
M. Wt: 251.28 g/mol
InChI Key: FINVXCWTTZPEEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of N-1H-benzimidazol-2-yl-3-methylbenzamide derivatives has been extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, including DFT using B3LYP functional combined with 6-31G(d) basis set, have shown good agreement between theoretical and experimental values, indicating the stability of these compounds’ molecular structures (Ghani & Mansour, 2011).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including protonation processes in aqueous acids, where they demonstrate two protonation processes: one in weakly acidic solutions affecting the benzimidazole part and another in concentrated sulfuric acid solutions targeting the amide group. The protonation constants and the effects of chemical structure on ionization constants have been established, showing a correlation between protonation constants and antimicrobial activity (Perisic-Janjic et al., 2000).

Physical Properties Analysis this compound derivatives exhibit varied physical properties, including phase transition behavior and mesophase stability influenced by substituents and alkoxy chain length. These properties are crucial for understanding their potential applications in different fields (Zhang et al., 2013).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “N-1H-benzimidazol-2-yl-3-methylbenzamide”. Given the promising results of related compounds in the treatment of type-2 diabetes , further exploration in this area could be beneficial.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVXCWTTZPEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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